4-Methyl-2-(thiophen-2-yl)benzaldehyde
Overview
Description
“4-Methyl-2-(thiophen-2-yl)benzaldehyde” is a chemical compound with the molecular formula C12H10OS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . This compound is part of a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzaldehyde group attached to a methyl-substituted thiophene ring . The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications
Synthesis Applications
Organic Synthesis : Used in the synthesis of novel heterocyclic compounds, such as indenothiophenes and indenofurans, which have potential applications in medicinal chemistry and material science. (Jeon & Lee, 2008).
Photochromic Diarylethenes : Involved in the synthesis of photochromic diarylethenes, which can be applied in near-field recording materials due to their unique optical properties. (Zhang Fushi, 2004).
Antibacterial and Antifungal Derivatives : Used in the creation of thiophene-2-carboxaldehyde derivatives, showing promising antibacterial and antifungal activities. (Shareef et al., 2016).
Material Science
Electrochromic Properties : Utilized in the synthesis of copolymers containing carbazole, which exhibit significant electrochromic properties, potentially useful for electronic display technologies. (Aydın & Kaya, 2013).
Luminophors : Demonstrated to contribute to the development of solid red luminophors with potential applications in photoluminescence. (Guo et al., 2015).
Pharmaceutical Applications
Novel Antimicrobial Agents : A study synthesized derivatives from chalcone that showed significant antimicrobial activity, suggesting potential in developing new antimicrobial drugs. (Patel & Patel, 2017).
Anti-Trypanosomal Activity : Utilized in the synthesis of thioamides with potential trypanocidal activities, which could have implications in treating diseases like sleeping sickness. (Agnimonhan et al., 2012).
Cancer Treatment : Some derivatives showed activity against certain cancer cell lines, indicating potential utility in cancer treatment research. (Bhat et al., 2015).
Safety and Hazards
Future Directions
Thiophene and its derivatives, including “4-Methyl-2-(thiophen-2-yl)benzaldehyde”, continue to attract great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
properties
IUPAC Name |
4-methyl-2-thiophen-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9-4-5-10(8-13)11(7-9)12-3-2-6-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWIKNVPRXORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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